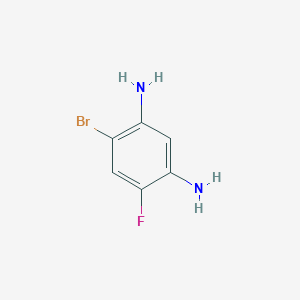

4-Bromo-6-fluorobenzene-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

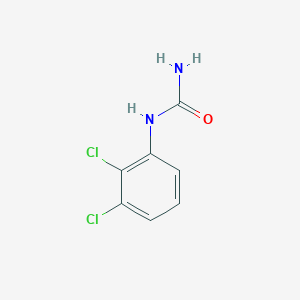

There are several methods for synthesizing 4-Bromo-6-fluorobenzene-1,3-diamine. One method includes the reaction of 4-bromo-6-fluoroaniline with ammonium carbonate, the reaction of 4-bromo-6-fluoroaniline with sodium nitrite and ammonium chloride, and the reaction of 4-bromo-6-fluoroaniline with sodium azide.Molecular Structure Analysis

The molecular formula of 4-Bromo-6-fluorobenzene-1,3-diamine is C6H6BrFN2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

4-Bromofluorobenzene is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-fluorobenzene-1,3-diamine include a boiling point of 286.2±35.0 °C, a density of 1.792±0.06 g/cm3, and a pKa of 2.58±0.10 .Aplicaciones Científicas De Investigación

Spectroscopic and Computational Studies

The spectroscopic characteristics of substituted benzene compounds, including those related to 4-Bromo-6-fluorobenzene-1,3-diamine, have been extensively studied to understand their structural and electronic properties. For instance, the FT-IR, FT-Raman, and UV spectroscopic investigations of 1-bromo-3-fluorobenzene have provided detailed insights into the influence of bromine and fluorine atoms on the benzene ring's geometry and vibrational modes. Such studies are foundational in designing materials with specific optical and electronic properties (Mahadevan et al., 2011).

Photophysics and Photodissociation Mechanisms

Research on the photodissociation of bromo-fluorobenzene derivatives, such as 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, reveals the dynamics of molecular fragmentation under UV light. These studies are crucial for understanding the photostability and photodegradation pathways of organic molecules, which have implications in environmental chemistry and the development of light-sensitive materials (Gu et al., 2001).

Synthetic Methodologies and Chemical Reactions

The synthesis and characterization of various fluorobenzene derivatives, including those with bromo and fluoro substituents, provide valuable methodologies for constructing complex organic molecules. These synthetic routes are fundamental in pharmaceuticals, agrochemicals, and materials science. For example, studies on the synthesis of bis(bromomethyl)-fluorobenzene compounds illustrate the development of synthetic conditions and the characterization of products, which could be applied to the synthesis of 4-Bromo-6-fluorobenzene-1,3-diamine related structures (Guo Zhi-an, 2009).

Applications in Materials Science

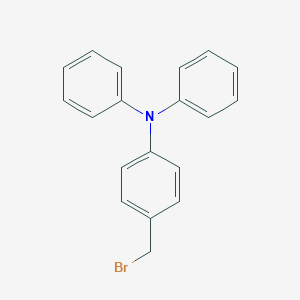

The development and characterization of polyimides from triphenylamine-based diamine monomers, including those with fluoro and bromo substituents, highlight the application of such compounds in creating high-performance materials. These materials exhibit desirable thermal, optical, and electrical properties, suitable for electronic and photonic devices (Choi et al., 2010).

Propiedades

IUPAC Name |

4-bromo-6-fluorobenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZWRJIHIDYIGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570132 |

Source

|

| Record name | 4-Bromo-6-fluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-fluorobenzene-1,3-diamine | |

CAS RN |

166818-71-9 |

Source

|

| Record name | 4-Bromo-6-fluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)

![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)

![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)

![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)